molecular formula C12H11N3 B12696652 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- CAS No. 102206-91-7

9H-Pyrido(3,4-b)indole, 6-amino-1-methyl-

Cat. No.: B12696652
CAS No.: 102206-91-7
M. Wt: 197.24 g/mol
InChI Key: ZPIXSVIDESIDHF-UHFFFAOYSA-N
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Description

6-Aminoharman: is a derivative of harman, a naturally occurring β-carboline alkaloid. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of an amino group at the sixth position of the harman molecule, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoharman typically involves the modification of harman through various chemical reactions. One common method is the nitration of harman followed by reduction to introduce the amino group at the desired position. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods: Industrial production of 6-Aminoharman may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoharman undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Further reduction can modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

6-Aminoharman has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Aminoharman involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Harman: The parent compound, which lacks the amino group at the sixth position.

    Norharman: Another β-carboline alkaloid with distinct chemical properties.

    6-Hydroxyharman: A hydroxylated derivative of harman with different biological activities.

Uniqueness: 6-Aminoharman is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

102206-91-7

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indol-6-amine

InChI

InChI=1S/C12H11N3/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,13H2,1H3

InChI Key

ZPIXSVIDESIDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)N

Origin of Product

United States

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